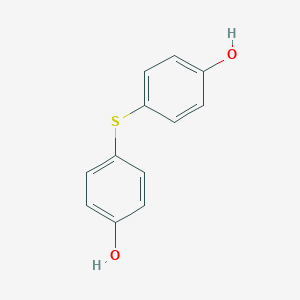

4,4'-Thiodiphenol

Description

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKEVWFBOUAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047960 | |

| Record name | 4,4'-Thiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Thiodiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000018 [mmHg] | |

| Record name | 4,4'-Thiodiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2664-63-3 | |

| Record name | 4,4′-Thiodiphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-oxyphenyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiodiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIODIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGN288M6MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Thiodiphenol can be synthesized through the reaction of phenol with sulfur dichloride. The process involves the following steps:

Reaction of Phenol and Sulfur Dichloride: Phenol reacts with sulfur dichloride in a solvent to form an initial product.

Heating and Separation: Water is added to the mixture, which is then heated. After standing and subsiding, the upper organic layer is separated.

Cooling and Filtration: The organic layer is cooled to room temperature and filtered to obtain the product, which is then recrystallized to achieve high purity.

Industrial Production Methods

The industrial production of 4,4’-Thiodiphenol follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of non-polar organic solvents and high-temperature solubilizing agents helps in achieving high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Thiodiphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiophenols.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine and chlorine can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophenols.

Substitution: Halogenated phenols.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Compounds

4,4'-Thiodiphenol serves as a crucial building block in organic synthesis. It is utilized in the creation of diverse organic compounds, including polymers and other industrial chemicals. Its sulfur linkage between two phenolic groups imparts distinct reactivity patterns that are advantageous in synthetic pathways.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Polymer Production | Used in the synthesis of polyphenylene sulfide (PPS) and other thermoplastic materials. |

| Organic Synthesis | Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. |

| Catalyst Development | Investigated for its potential role in catalyzing reactions involving thiol groups. |

Biological Research

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, which has implications for its role as an environmental estrogen. Studies have shown that it can activate specific estrogen receptors, leading to cellular proliferation effects, particularly in breast cancer cells .

Case Study: Estrogenic Effects

A study published in Environmental Health Perspectives assessed the estrogenic activity of various bisphenols, including this compound. The findings suggested that exposure to this compound could disrupt endocrine functions and contribute to reproductive health issues .

Table 2: Biological Activities of this compound

Medical Applications

Potential Therapeutic Uses

Ongoing research is exploring the therapeutic potential of this compound in cancer treatment. Its ability to modulate estrogen receptor activity makes it a candidate for further investigation in hormone-dependent cancers .

Case Study: Anticancer Properties

In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. These findings highlight its potential as a lead compound for developing new anticancer drugs .

Industrial Applications

Polymer Additive

In industrial settings, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into poly(butylene terephthalate) has been shown to affect crystallization behavior, impacting the material's processing characteristics.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Plastics | Enhances properties of thermoplastics such as polyesters. |

| Coatings | Used in formulations for protective coatings due to its chemical stability. |

| Adhesives | Acts as a stabilizer in adhesive formulations to improve performance under heat. |

Environmental Impact

Contaminant Studies

Research has also focused on the environmental presence of this compound as a degradation product of certain industrial chemicals. Its detection in human serum samples indicates potential exposure risks associated with industrial contaminants .

Table 4: Environmental Monitoring Data

Mécanisme D'action

4,4’-Thiodiphenol exerts its effects through the activation of specific molecular targets and pathways. It has been shown to activate G protein-coupled receptor 30 (GPR30), promoting the proliferation of estrogen receptor alpha-positive breast cancer cells. This activation leads to both genomic and non-genomic actions, inducing cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Analogues

Key structural analogues include:

- Bisphenol A (BPA): Contains a propane-2,2-diyl bridge.

- Bisphenol-S (BPS): Features a sulfonyl (–SO₂–) bridge.

- Bisphenol-F (BPF): Contains a methylene (–CH₂–) bridge.

Table 1: Structural and Molecular Comparison

Physicochemical and Thermal Properties

Thermal Stability :

Solubility and Reactivity :

- The –S– bridge enhances solubility in polar solvents (e.g., DMF) compared to BPA .

- Lower nucleophilicity of phenolic groups vs. thiophenoxide necessitates higher reaction temperatures for polymerization .

Toxicity and Environmental Impact

Activité Biologique

4,4'-Thiodiphenol (TDP) is a sulfur-containing organic compound known for its potential biological activities, particularly in relation to endocrine disruption and cellular proliferation. This article reviews the biological activity of TDP, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two phenolic groups linked by a sulfur atom. Its structure enables it to participate in various biochemical interactions, particularly involving hormone receptors.

Endocrine Disruption

TDP has been identified as an endocrine-disrupting chemical (EDC). Research indicates that it can activate estrogen receptors (ER), specifically ERα, leading to increased cellular proliferation in estrogen-sensitive tissues. A study demonstrated that TDP promotes proliferation in breast cancer cells by activating both nuclear and membrane estrogen receptors, similar to bisphenol A (BPA) .

Antioxidant Properties

TDP exhibits antioxidant properties due to its ability to scavenge free radicals. This activity is attributed to the phenolic hydroxyl groups that can donate electrons, thus neutralizing reactive oxygen species (ROS). The antioxidant capacity of TDP has implications for its potential use in preventing oxidative stress-related diseases .

Toxicological Profile

The toxicological effects of TDP have been evaluated through various studies:

- Acute Toxicity : TDP shows moderate toxicity in laboratory settings, with LD50 values indicating potential risks at high concentrations.

- Chronic Effects : Long-term exposure studies suggest that TDP may lead to reproductive and developmental toxicity, particularly affecting hormone-sensitive tissues .

Study on Breast Cancer Cells

A significant study published in Chemosphere reported that TDP activates G protein-coupled receptor 30 (GPR30), promoting the proliferation of ERα-positive breast cancer cells. This finding underscores the compound's role as a potent EDC and raises concerns regarding its environmental presence and human exposure .

Blending Studies with Polymers

Research on polymer blends involving TDP indicated that it affects the thermal properties of polymer matrices. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) analyses revealed significant interactions between TDP and poly(vinyl pyridine), suggesting that TDP can alter the physical properties of materials it is blended with .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Melting Point | 154-156 °C |

| LD50 (rat) | Moderate toxicity |

| Estrogenic Activity | Activates ERα |

| Antioxidant Activity | Scavenges free radicals |

Q & A

Q. Basic

- FT-IR : Identifies hydroxyl (-OH) stretching at ~3200–3400 cm⁻¹ and sulfur-related peaks (C-S) at 600–700 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons as doublets (δ 6.7–7.3 ppm) and hydroxyl protons as broad singlets (δ 5.2–5.5 ppm) .

- Chromatography (HPLC/GC) : Detects impurities like unreacted phenol or sulfonic acid derivatives, requiring polar stationary phases (e.g., C18 columns) .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Exposure Control : Use fume hoods and PPE (gloves, goggles) due to its classification as a corrosive solid (UN 3261) .

- Storage : Keep in airtight containers away from oxidizers to prevent sulfonic acid formation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaHCO₃) before disposal to mitigate environmental toxicity .

How can researchers optimize the synthesis of this compound to achieve higher purity for polymer applications?

Q. Advanced

- Catalyst Optimization : Replace ZnCl₂ with triphenylphosphine (TPP) to reduce side reactions during sulfoxide reduction .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity and yield .

- Post-Synthesis Purification : Employ silica gel chromatography with dichloromethane/methanol gradients (95:5) to remove dimethoxy byproducts .

What experimental strategies address contradictions in reported thermal stability data of this compound-based polymers?

Advanced

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 200–250°C) may arise from:

- Polymer Matrix Effects : Composite materials with activated carbon (as in Zn-ion batteries) show enhanced stability due to π-π interactions .

- Measurement Techniques : Use TGA under inert atmospheres (N₂) to avoid oxidative degradation, which skews results .

How does hydrogen-bonding interaction between this compound and poly(hydroxyalkanoic acid)s affect material properties?

Advanced

DSC and FT-IR analyses reveal that hydrogen bonding between hydroxyl groups and ester moieties increases glass transition temperatures (Tg) by 15–20°C, enhancing mechanical rigidity. This interaction also reduces crystallinity, impacting biodegradability .

What methodological considerations are essential when incorporating this compound into cathode materials for Zn-ion batteries?

Q. Advanced

- Composite Design : Blend with activated carbon (1:3 mass ratio) to improve conductivity and capacity retention (up to 230 mAh/g) .

- Electrolyte Compatibility : Use aqueous ZnSO₄ electrolytes to prevent sulfur oxidation at the cathode interface .

- Cycling Stability Testing : Perform >500 charge-discharge cycles at 2 A/g to assess capacity fade mechanisms .

How to analyze environmental persistence and toxicity of this compound using regulatory frameworks?

Q. Advanced

- SVHC Assessment : Classify under REACH for "very high concern" due to endocrine-disrupting potential (ECHA SVHC list) .

- Aquatic Toxicity Testing : Conduct OECD 301D biodegradation assays; reported half-life >60 days in water indicates high persistence .

What are the challenges in scaling up this compound synthesis while maintaining reaction efficiency?

Q. Advanced

- Heat Management : Exothermic sulfoxide reduction requires jacketed reactors to maintain ≤80°C .

- Byproduct Control : Scalable purification systems (e.g., continuous distillation) are needed to remove dimethyl trisulfide impurities .

How to resolve intermediate formation issues during cyanate ester synthesis using this compound?

Q. Advanced

- Reaction Monitoring : Use HPLC-MS to detect intermediates like thiourea derivatives, which form at low temperatures (<0°C) .

- Stoichiometric Adjustments : Maintain a 1:2 molar ratio of this compound to cyanogen bromide to minimize oligomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.